molecular formula C9H9FN4 B7869473 [3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine

[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine

Cat. No.: B7869473
M. Wt: 192.19 g/mol
InChI Key: CFCJAOZEVOEOPW-UHFFFAOYSA-N
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Description

[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzylamine with hydrazine hydrate and formic acid, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups. Substitution reactions can lead to the formation of various substituted triazoles with different functional groups.

Scientific Research Applications

[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development.

    Agriculture: Triazole derivatives are used as fungicides and plant growth regulators. This compound may have similar applications in protecting crops from fungal infections and promoting healthy growth.

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in electronics, catalysis, and other fields.

Mechanism of Action

The mechanism of action of [3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as carbonic anhydrase or cytochrome P450, leading to therapeutic effects. The compound can also interact with cellular pathways, affecting processes such as cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole: Another triazole derivative with similar chemical properties but different biological activities.

    1H-1,2,4-Triazole: The parent compound of the triazole family, used as a building block for various derivatives.

    3-(4-Fluorophenyl)-1H-1,2,4-Triazole: A closely related compound with a different substitution pattern on the phenyl ring.

Uniqueness

[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine is unique due to the presence of the 3-fluorophenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its potency as an antimicrobial or anticancer agent compared to other triazole derivatives.

Biological Activity

The compound [3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine is a member of the triazole family, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a triazole ring with a fluorophenyl group. The presence of fluorine enhances the electronic properties of the compound, potentially affecting its biological interactions.

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various pathogens. For instance:

  • Mechanism of Action : Triazoles typically inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death. This mechanism is crucial for their antifungal activity.
  • Case Study : A study demonstrated that a related triazole compound significantly inhibited the growth of Candida albicans, a common fungal pathogen.

Anticancer Activity

Recent studies have explored the potential anticancer effects of triazole derivatives, including those structurally related to this compound.

  • Cell Proliferation Inhibition : Research has shown that certain triazole compounds can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting key signaling pathways such as Notch and AKT .
  • Case Study : A specific triazole derivative was found to significantly inhibit breast cancer cell proliferation through oxidative stress induction and apoptosis .

Anti-inflammatory Effects

Triazole compounds have also been investigated for their anti-inflammatory properties.

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
  • Case Study : A related triazole compound demonstrated reduced inflammatory responses in animal models by modulating cytokine production and signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:

Compound NameStructureUnique Features
2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)acetic acidStructureExhibits both antifungal and anti-inflammatory activities.
5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazoleStructureDemonstrates significant analgesic effects in animal models.
5-(3-fluorophenyl)-4H-1,2,4-triazol-3-amineStructurePotential antibacterial agent with unique pharmacodynamics.

Understanding the mechanisms through which this compound exerts its biological effects is critical for its therapeutic application:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
  • Cell Signaling Modulation : The compound can alter cellular signaling pathways that regulate growth and apoptosis.
  • Reactive Oxygen Species Generation : Induction of oxidative stress is a common mechanism through which many triazoles exert their anticancer effects.

Properties

IUPAC Name

[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCJAOZEVOEOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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